molecular formula C5H6Cl3N3 B8104567 5,6-Dichloropyridine-2,3-diamine hydrochloride

5,6-Dichloropyridine-2,3-diamine hydrochloride

Cat. No.: B8104567
M. Wt: 214.48 g/mol
InChI Key: ZLQPKOOLPLLWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dichloropyridine-2,3-diamine hydrochloride: is a chemical compound with the molecular formula C5H4Cl2N3·HCl. It is a derivative of pyridine, featuring two chlorine atoms at the 5 and 6 positions and two amino groups at the 2 and 3 positions of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloropyridine-2,3-diamine hydrochloride typically involves the chlorination of pyridine derivatives followed by the introduction of amino groups. One common method is the reaction of pyridine with chlorine gas in the presence of a catalyst to introduce chlorine atoms. Subsequent amination reactions introduce the amino groups at the desired positions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the controlled chlorination and amination of pyridine derivatives. These processes are carried out in specialized reactors under specific temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloropyridine-2,3-diamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5,6-dichloropyridine-2,3-diamine hydrochloride is used as a building block for the synthesis of more complex organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor binding assays. It helps in understanding the interaction of small molecules with biological targets.

Medicine: The compound is explored for its potential medicinal properties, including its use as a precursor in the synthesis of drugs that target various diseases. Its derivatives are investigated for their therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 5,6-dichloropyridine-2,3-diamine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific derivative being studied.

Comparison with Similar Compounds

  • 2,3-Diamino-6-chloropyridine

  • 2,6-Dimethoxypyridine-3,5-diamine

  • 6-Chloropyridine-2,3-diamine

Uniqueness: 5,6-Dichloropyridine-2,3-diamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity

Properties

IUPAC Name

5,6-dichloropyridine-2,3-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3.ClH/c6-2-1-3(8)5(9)10-4(2)7;/h1H,8H2,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQPKOOLPLLWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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